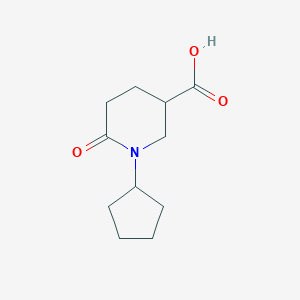

1-Cyclopentyl-6-oxopiperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-cyclopentyl-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c13-10-6-5-8(11(14)15)7-12(10)9-3-1-2-4-9/h8-9H,1-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITBXWOAYZPGJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CC(CCC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660749 | |

| Record name | 1-Cyclopentyl-6-oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-35-9 | |

| Record name | 1-Cyclopentyl-6-oxo-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopentyl-6-oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-6-oxopiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with piperidine derivatives, followed by oxidation and carboxylation steps . The reaction conditions often include the use of catalysts such as palladium or platinum and solvents like dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-6-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The piperidine ring can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions include cyclopentyl-substituted piperidines, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

1-Cyclopentyl-6-oxopiperidine-3-carboxylic acid serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for the development of various derivatives that can be utilized in further chemical reactions. For instance, it has been employed in the synthesis of piperidine alkaloids, which are important in medicinal chemistry due to their bioactive properties .

Synthetic Routes

The synthesis typically involves the cyclization of cyclopentanone with piperidine derivatives, followed by oxidation and carboxylation steps. This method has been optimized to ensure high yields and purity, making it suitable for industrial applications.

Biological Research

Potential Biological Activity

Research indicates that this compound exhibits potential biological activity, particularly in modulating interactions with various biomolecules. Studies have explored its effects on specific enzymes and receptors, suggesting that it may influence cellular processes through its unique structural characteristics .

Case Studies

In one study, analogs derived from this compound were synthesized to investigate their structural requirements for biological activity. Although some derivatives showed promise, challenges such as bioavailability and specificity in clinical trials were noted . These findings highlight the need for further research into optimizing the compound's pharmacokinetic properties.

Medicinal Applications

Drug Development

The compound is under investigation for its therapeutic potential. It has been linked to various drug discovery projects aimed at developing new medications targeting specific diseases. The ongoing research focuses on understanding its mechanism of action and identifying suitable therapeutic targets .

Mechanism of Action

The interaction of this compound with molecular targets is believed to initiate a cascade of biochemical events. This mechanism is still being elucidated but suggests that the compound could play a role in modulating enzyme activity or receptor signaling pathways .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals. Its role as an intermediate in various chemical processes underscores its importance in manufacturing settings where precision and quality are paramount.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Building block for complex organic molecules; used in synthesizing piperidine alkaloids. |

| Biological Research | Investigated for biological activity; potential interactions with enzymes/receptors. |

| Medicinal Applications | Under research for therapeutic uses; ongoing studies on mechanism of action. |

| Industrial Applications | Used as an intermediate in specialty chemicals production. |

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but it is believed to modulate certain cellular processes through its unique structure .

Comparison with Similar Compounds

Substituent Effects

- Cyclopentyl vs. Benzyl/Methyl : The cyclopentyl group in the target compound provides a balance between lipophilicity and steric bulk compared to the aromatic benzyl (higher logP) or compact methyl (lower logP) .

- Ketone Position : The 6-oxo group in piperidine derivatives stabilizes chair conformations, whereas 5-oxo in pyrrolidine introduces conformational strain, affecting binding affinity in biological systems .

Ring Size and Heterocyclic Modifications

- Piperidine (6-membered) vs. Pyrrolidine (5-membered): Piperidine derivatives generally exhibit greater conformational flexibility and reduced ring strain, making them more suitable for drug design .

- Pyridine vs. Piperidine: Pyridine-based analogs (e.g., 6-cyanopyridine-2-carboxylic acid) lack the saturated ring, leading to planar structures with distinct electronic properties .

Functional Group Impact

- Carboxylic Acid vs. Ester: Methyl esters (e.g., methyl 1-benzyl-6-oxopiperidine-3-carboxylate ) are more lipophilic but require hydrolysis for bioactivity, unlike the free carboxylic acid form.

- Cyano/Ketone Groups: Electron-withdrawing groups like cyano (in pyridine analogs) increase acidity (pKa ~1.5–2.5), whereas ketones in piperidine derivatives modulate ring electronics without significantly altering solubility .

Biological Activity

Overview

1-Cyclopentyl-6-oxopiperidine-3-carboxylic acid (C11H17NO3) is a cyclic amino acid notable for its unique structural features, which integrate a cyclopentyl group and an oxo-functional group within a piperidine framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

- Molecular Formula : C11H17NO3

- Molecular Weight : 211.26 g/mol

- CAS Number : 915922-35-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's structure facilitates binding to active sites, modulating the activity of these targets, which can lead to therapeutic effects. Ongoing research aims to elucidate the precise pathways and mechanisms involved in its biological activity.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antiinflammatory Effects : Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties, making it a candidate for further investigation in treating inflammatory conditions.

- Analgesic Properties : Some studies have indicated potential analgesic effects, suggesting its utility in pain management therapies.

- Pharmacological Applications : The compound is being explored for its role in proteomics and as a biochemical tool due to its structural features that allow interactions with various biomolecules.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Piperidine | Six-membered ring with nitrogen | Basic structure, limited activity |

| Cyclopentylamine | Cyclopentyl group attached to amine | Varies based on functionalization |

| 6-Oxopiperidine-3-carboxylic acid | Lacks cyclopentyl group | Less hydrophobic, altered activity |

| 1-Cyclopentylpiperidine-3-carboxylic acid | Similar but lacks oxo group | Different reactivity and applications |

The presence of both the cyclopentyl group and the carboxylic acid functionality in this compound enhances its hydrophobicity, potentially improving interactions with lipid membranes and proteins .

Case Studies and Research Findings

Several studies have investigated the synthesis and biological applications of this compound:

- Synthesis Methods : The synthesis typically involves cyclization reactions of cyclopentanone with piperidine derivatives, followed by oxidation and carboxylation steps. These methods have been optimized for yield and purity in both laboratory and industrial settings .

- Therapeutic Potential : A study highlighted the compound's potential as a lead in drug development targeting neurodegenerative diseases. The unique structural features may allow it to modulate pathways involved in amyloid processing, which is critical in conditions like Alzheimer's disease .

- Bioavailability Studies : Research has pointed out challenges regarding bioavailability and specificity when developing pharmacological applications for this compound. Modifications to enhance solubility and target specificity are ongoing areas of investigation .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 1-Cyclopentyl-6-oxopiperidine-3-carboxylic acid?

- Methodological Answer :

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Face shields are recommended during high-risk procedures (e.g., grinding solid compounds) .

- Conduct experiments in a fume hood to minimize inhalation exposure. In case of skin contact, wash immediately with soap and water for 15 minutes and seek medical attention .

- Store the compound in a cool, dry environment away from oxidizing agents. Label containers with hazard warnings and CAS number (1239843-15-2) for traceability .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the cyclopentyl and piperidine ring systems. Compare chemical shifts with predicted values from computational tools (e.g., ChemDraw) .

- Infrared (IR) Spectroscopy : Identify characteristic peaks for the carbonyl (C=O, ~1700 cm) and carboxylic acid (-COOH, ~2500–3300 cm) groups .

- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (m/z 327.4174) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Employ density functional theory (DFT) calculations (e.g., Gaussian or ORCA) to map the electron density of the carboxylic acid group and adjacent carbonyl.

- Simulate transition states for nucleophilic attack (e.g., by amines) to assess activation barriers. Compare with experimental kinetic data to validate models .

- Use molecular docking studies to explore interactions with biological targets, such as enzymes requiring carboxylic acid motifs for binding .

Q. What strategies resolve contradictions in solubility data for this compound across solvent systems?

- Methodological Answer :

- Controlled Solubility Testing : Measure solubility in polar (e.g., DMSO, water) and non-polar (e.g., hexane) solvents under standardized conditions (25°C, 1 atm). Use UV-Vis spectroscopy or HPLC for quantification .

- Hansen Solubility Parameters (HSP) : Calculate HSP values to predict miscibility. Address discrepancies by adjusting solvent polarity or adding co-solvents (e.g., ethanol) .

- Crystallography : Analyze crystal lattice stability via X-ray diffraction to correlate solubility with polymorphic forms .

Q. How can the cyclization step in synthesizing this compound be optimized?

- Methodological Answer :

- Catalyst Screening : Test acidic catalysts (e.g., BF-etherate, p-toluenesulfonic acid) to enhance cyclization efficiency. Monitor reaction progress via TLC or in-situ IR .

- Temperature Gradients : Perform reactions at 60°C, 80°C, and reflux conditions to identify optimal thermal profiles. Use DSC to study exothermicity and safety limits .

- Solvent Selection : Compare yields in aprotic solvents (e.g., THF, DMF) versus protic solvents (e.g., methanol). Adjust dielectric constants to stabilize intermediates .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to HCl (pH 2–4) at 40°C for 24–72 hours. Analyze degradation products via LC-MS and compare with literature .

- pH-Rate Profiling : Construct a pH-rate profile to identify degradation pathways (e.g., hydrolysis of the piperidine ring vs. decarboxylation) .

- Counter-Reference Contradictory Studies : Replicate experimental conditions from conflicting reports to isolate variables (e.g., impurity levels, moisture content) .

Methodological Best Practices

- Experimental Design : Use factorial design (DoE) to evaluate interactions between variables (e.g., catalyst concentration, solvent ratio) .

- Data Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) to confirm structural assignments .

- Ethical Reporting : Disclose purity levels (e.g., ≥95% by HPLC) and batch variability in publications to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.